molecular formula C11H16BrNO2S B8536694 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

Cat. No.: B8536694
M. Wt: 306.22 g/mol
InChI Key: AQBMUPYGKVBQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide typically involves the following steps:

    N-tert-butylation: The tert-butyl group is introduced via nucleophilic substitution, often using tert-butyl chloride (t-BuCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    N-methylation: The methyl group is added through alkylation, typically using methyl iodide (MeI) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of N-substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its sulfonamide moiety.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-tert-butylbenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-tert-butyl-N-methylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-bromo-N-methylbenzenesulfonamide: Lacks the tert-butyl group, which may alter its steric and electronic properties.

Uniqueness

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide is unique due to the combination of the bromine atom, tert-butyl group, and methyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-bromo-N-tert-butyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-9(12)6-8-10/h5-8H,1-4H3

InChI Key

AQBMUPYGKVBQEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-N-(tert-butyl)benzenesulfonyl amide (100 mg, 0.342 mmol) and potassium carbonate (95 mg, 0.684 mmol) were dissolved in DMF (2 ml), followed by addition of iodomethane (0.043 ml, 0.684 mmol), and then the resulting liquid was stirred at room temperature for 18 hours. Distilled water (10 ml) was added to the resulting reaction liquid, followed by extraction with EtOAc (10 ml×3). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (20% EtOAc/Hexanes), to obtain 77 mg of yellow oil (73%).
Name
4-Bromo-N-(tert-butyl)benzenesulfonyl amide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

Procedure R′: A 15 mL DMF mixture of 4-bromo-N-tert-butyl-benzenesulfonamide (1022 mg, 3.5 mmol), iodomethane (0.44 mL, 7 mmol), and K2CO3 (987 mg, 7 mmol) is stirred at room temperature overnight. Water and ethyl acetate are added to the mixture. The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with H2O and brine, then dried over Na2SO4 and evaporated. The crude product is purified by silica-gel column chromatography (gradient: 100% CH2Cl2 to 20% EtOAc/CH2Cl2) give the intermediate 4-bromo-N-tert-butyl-N-methyl-benzenesulfonamide (1040 mg, 97% yield). MS (ES+) 251.9 (M-tBu)+, NMR (CDCl3).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1022 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
987 mg
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Procedure R′: A 15 m-1L DMF mixture of 4-bromo-N-tert-butyl-benzenesulfonamide (1022 mg, 3.5 mmol), iodomethane (0.44 mL, 7 mmol), and K2CO3 (987 mg, 7 mmol) is stirred at room temperature overnight. Water and ethyl acetate are added to the mixture. The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with H2O and brine, then dried over Na2SO4 and evaporated. The crude product is purified by silica-gel column chromatography (gradient: 100% CH2Cl2 to 20% EtOAc/CH2Cl2) give the intermediate 4-bromo-N-tert-butyl-N-methyl-benzenesulfonamide (1040 mg, 97% yield). MS (ES+) 251.9 (M-tBu)+, NMR (CDCl3).
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1L
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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1022 mg
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reactant
Reaction Step One
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0.44 mL
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reactant
Reaction Step One
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Quantity
987 mg
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reactant
Reaction Step One
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